molecular formula C22H18N4S B4614489 4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4614489
M. Wt: 370.5 g/mol
InChI Key: SNGFOGOQMDVBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C22H18N4S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.12521776 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

A series of compounds including 4-[(4-aryl)methylidene]amino-2-(substituted-4-ylmethyl)-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized from an arylpropionic acid, namely ibuprofen, through a three-component Mannich reaction. This research highlighted the anti-inflammatory, analgesic, antibacterial, and antifungal activities of the synthesized Mannich bases, with specific derivatives showing promising anti-inflammatory and analgesic agents (Sujith et al., 2009).

Antileishmanial Activity

Theoretical calculations and biological testing were conducted on 4-amino-1,2,4-triazole derivatives to evaluate their antileishmanial activities against Leishmania infantum promastigotes. One of the derivatives showed remarkable antileishmanial activity, demonstrating the potential of 4-amino-1,2,4-triazole derivatives in the treatment of leishmaniasis (Süleymanoğlu et al., 2017).

Antimicrobial Activities

Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for their antimicrobial activities. Some of the newly synthesized compounds exhibited good to moderate activities against test microorganisms, indicating the potential of 1,2,4-triazole derivatives in antimicrobial drug development (Bektaş et al., 2010).

DNA Methylation Inhibitors

New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives were synthesized to explore their anti-tumor activity and effects on the methylation level of tumor DNA. These studies open up avenues for the development of novel cancer treatments targeting DNA methylation processes (Hovsepyan et al., 2018).

Corrosion Inhibition

The synthesized 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) was investigated as a corrosion inhibitor for copper in 3.5% NaCl solution. AMTT exhibited high corrosion inhibition efficiency and mixed-type inhibitory action, demonstrating its potential as a corrosion inhibitor in industrial applications (Chauhan et al., 2019).

Properties

IUPAC Name

3-(4-methylphenyl)-4-[(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4S/c1-16-7-11-20(12-8-16)21-24-25-22(27)26(21)23-15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGFOGOQMDVBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.